

molecular weight and formula of 1-Chloro-n,n-dimethylmethanamine

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Compound of Interest

Compound Name: 1-Chloro-n,n-dimethylmethanamine

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An In-depth Technical Guide to 1-Chloro-n,n-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-n,n-dimethylmethanamine, also known by several synonyms including (chloromethyl)dimethylamine and dimethylaminomethyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a precursor to the Vilsmeier reagent, a powerful formylating agent employed in the Vilsmeier-Haack reaction to introduce aldehyde functionalities into a wide array of organic molecules, particularly electron-rich aromatic and heteroaromatic systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and essential information for its safe handling and storage.

Chemical and Physical Properties

1-Chloro-n,n-dimethylmethanamine is a moisture-sensitive compound. Its key properties are summarized in the table below.

Property	Value
Molecular Formula	C ₃ H ₈ ClN
Molecular Weight	93.55 g/mol [1]
CAS Number	30438-74-5
Appearance	White solid[2]
Melting Point	132 °C[2]
Solubility	Soluble in polar organic solvents[2]

Spectral Data:

Due to its reactive nature, obtaining and interpreting spectral data for isolated **1-Chloro-n,n-dimethylmethanamine** can be challenging. The data presented here are based on typical values for similar structures and findings from in situ studies.

Spectroscopy	Characteristic Peaks
^1H NMR	The chemical shift for the methylene protons (CH_2) adjacent to both the nitrogen and chlorine atoms is expected to be in the range of 5.0 - 6.0 ppm due to the strong deshielding effects of these electronegative atoms. The methyl protons (CH_3) attached to the nitrogen would likely appear as a singlet in the 2.5 - 3.5 ppm region.
^{13}C NMR	The methylene carbon (CH_2) is anticipated to have a chemical shift in the range of 70-90 ppm. The methyl carbons (CH_3) are expected to resonate in the 40-50 ppm range.
FTIR (cm^{-1})	C-H stretching vibrations are expected around 2800-3000 cm^{-1} . The C-N stretching vibration for aliphatic amines typically appears in the 1020-1220 cm^{-1} region.[3] The C-Cl stretch would be observed in the fingerprint region, generally between 600 and 800 cm^{-1} .

Synthesis and Experimental Protocols

The most common method for the preparation of **1-Chloro-n,n-dimethylmethanamine** is through the reaction of a dimethylamide, typically N,N-dimethylformamide (DMF), with a chlorinating agent such as phosphoryl chloride (POCl_3) or oxalyl chloride. This process generates the Vilsmeier reagent in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation of the Vilsmeier Reagent and Subsequent Formylation (Vilsmeier-Haack Reaction)

This protocol describes the widely used Vilsmeier-Haack reaction for the formylation of an electron-rich aromatic compound.

Materials:

- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl_3)
- Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)
- Dichloromethane (DCM) or other suitable anhydrous solvent
- Ice bath
- Sodium acetate solution (for workup)
- Diethyl ether or other extraction solvent
- Anhydrous sodium sulfate
- Standard glassware for organic synthesis under anhydrous conditions

Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the electron-rich aromatic substrate (1.0 equivalent) dissolved in anhydrous DMF.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The Vilsmeier reagent, 1-Chloro-n,n-dimethylmethaniminium, will form in situ.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1 to 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

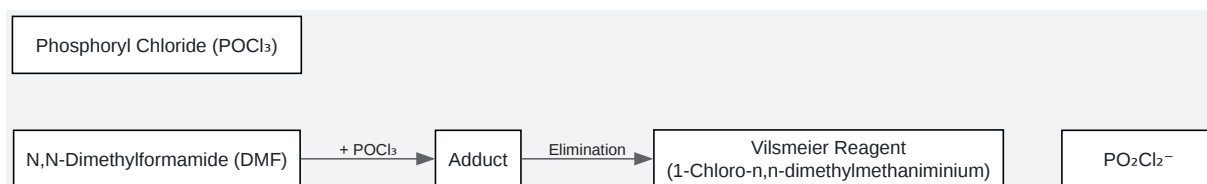
- Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude formylated product.
- Purify the product by column chromatography on silica gel.[4]

Reaction Mechanisms and Logical Relationships

The utility of **1-Chloro-n,n-dimethylmethanamine** is centered around the Vilsmeier-Haack reaction. The mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl_3) leads to the formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

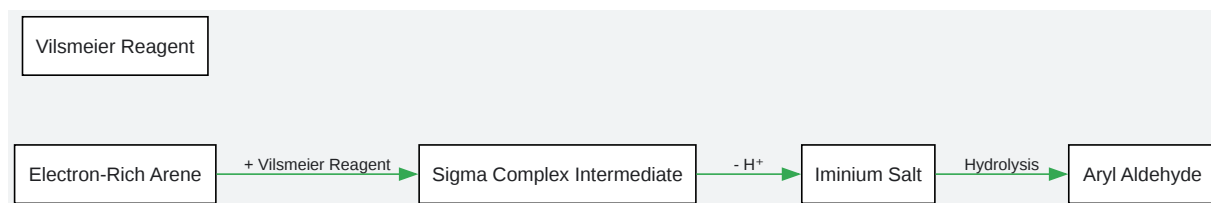


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Caption: Formation of the Vilsmeier Reagent from DMF and POCl_3 .

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich arene.

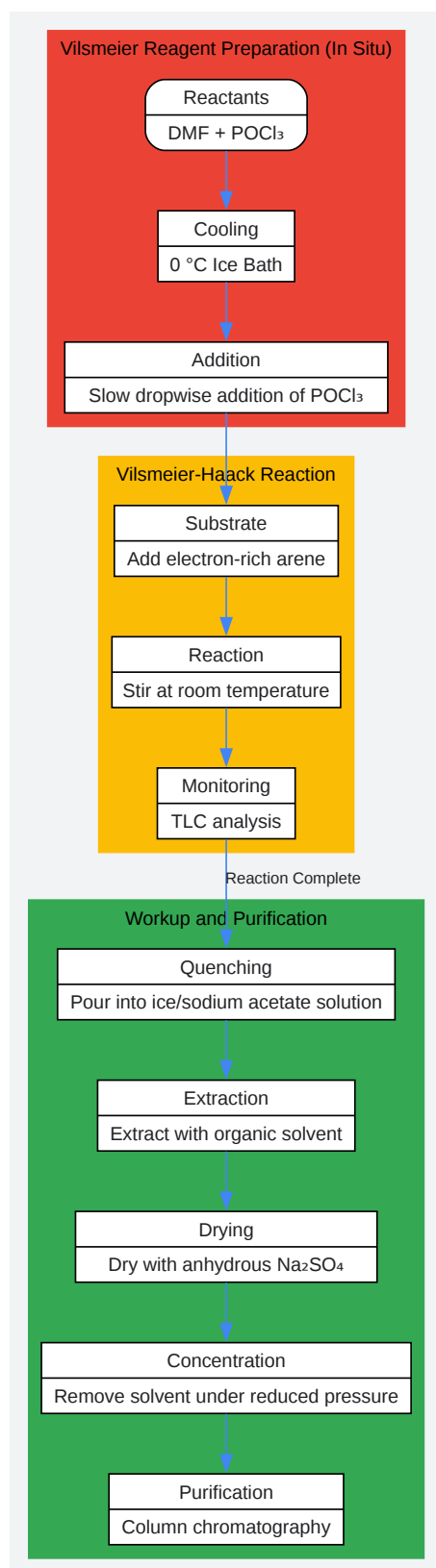


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Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and application of **1-Chloro-n,n-dimethylmethanamine** in a Vilsmeier-Haack reaction.



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Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.

Stability and Storage

1-Chloro-n,n-dimethylmethanamine, particularly in its isolated form as the Vilsmeier reagent, is highly hygroscopic and reactive towards moisture. For this reason, it is most often generated in situ for immediate consumption.[5] If isolated, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container at low temperatures (-20 °C is recommended) to minimize decomposition.[5] Solutions of the reagent in anhydrous solvents like acetonitrile may also be stored at low temperatures for short periods.[5]

Conclusion

1-Chloro-n,n-dimethylmethanamine is a valuable reagent in organic synthesis, primarily for the introduction of formyl groups into activated aromatic and heterocyclic systems via the Vilsmeier-Haack reaction. Its high reactivity necessitates careful handling and, in most applications, in situ generation. This guide provides the fundamental knowledge, including its properties, synthesis, and reaction mechanisms, to enable researchers and drug development professionals to effectively and safely utilize this important chemical tool.

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